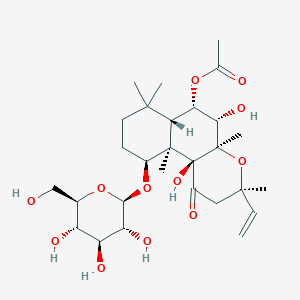
Forskoditerpenoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Forskoditerpenoside A is a natural product found in Plectranthus barbatus with data available.
Scientific Research Applications
Genotoxicity Assessment
Forskolin, a diterpene related to Forskoditerpenoside A, was evaluated for potential genotoxic effects using a cytogenetic assay in Allium cepa. The study found significant reductions in the mitotic index and increases in the frequency of chromosome aberrations at various concentrations, suggesting potential genotoxic effects of forskolin (Mohammed et al., 2015).
Anticancer Potential
Research indicates that forskolin, which shares structural similarities with this compound, exhibits anticancer properties through the activation of the adenylate cyclase enzyme, thereby influencing cAMP signaling pathways. This activity is significant in cancer biology and positions forskolin as a potential anticancer agent (Sapio et al., 2017).
Relaxative Effects on Guinea Pig Tracheal Spirals
Forskoditerpenosides A and B, isolated from Coleus forskohlii, have been shown to exhibit relaxative effects on isolated guinea pig tracheal spirals. This discovery adds to the pharmacological applications of compounds derived from Coleus forskohlii, including this compound (Shan et al., 2007).
Total Biosynthesis and Applications
A study on the total biosynthesis of forskolin, a compound structurally related to this compound, from Coleus forskohlii elucidates the pathway and potential for commercial production. This research has implications for the production and application of similar compounds, including this compound (Pateraki et al., 2017).
Drug Metabolism Induction
Forskolin, chemically related to this compound, has been shown to induce drug metabolism by functioning as an agonist of the pregnane X receptor (PXR). This finding suggests potential applications of forskolin and related compounds in modulating drug metabolism (Ding & Staudinger, 2005).
Neuron Excitability and Firing Patterns
Forskolin, structurally related to this compound, has been found to suppress delayed rectifier K+ currents and enhance spike frequency-dependent adaptation in sympathetic neurons, affecting neuron excitability and firing patterns (Angel-Chávez et al., 2015).
Protection Against Cisplatin-Induced Ototoxicity
Research demonstrates that forskolin, a compound related to this compound, provides significant protection against cisplatin-induced ototoxicity in cell lines and mouse cochlear, suggesting its potential therapeutic applications (Guo et al., 2018).
Biotechnological Production
Studies on the biotechnological production of forskolin, a compound related to this compound, in Synechocystis sp. PCC 6803, demonstrate the potential for sustainable production of such high-value compounds (Englund et al., 2015).
Enhancement of Recombinant Antibody Production
Forskolin, closely related to this compound, has been shown to enhance recombinant antibody production in CHO cell cultures, indicating its utility in biotechnological applications (Yoon et al., 2020).
Biosynthesis and Heterologous Production
Advances in the biosynthesis and heterologous production of forskolin, a labdane plant diterpenoid structurally similar to this compound, offer insights into the green production of such compounds (Yuan et al., 2020).
Transdermal Drug Delivery
Forskolin, a diterpene like this compound, has been investigated for its effect on the skin permeation of valsartan, suggesting its potential as a transdermal drug delivery enhancer (Rizwan et al., 2008).
Antiglaucoma Properties
Forskolin, structurally similar to this compound, has shown potential as an antiglaucoma molecule, capable of decreasing intraocular pressure in various animal models and humans (Wagh et al., 2012).
Forskolin-Type Diterpenoid Screening
A study utilized UHPLC-QTOF/MS to screen for forskolin-type diterpenoids, structurally related to this compound, in Blumea aromatica DC, highlighting the potential for discovering novel active compounds in natural products (He et al., 2019).
Properties
Molecular Formula |
C28H44O12 |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate |
InChI |
InChI=1S/C28H44O12/c1-8-25(5)11-15(31)28(36)26(6)16(39-23-19(34)18(33)17(32)14(12-29)38-23)9-10-24(3,4)21(26)20(37-13(2)30)22(35)27(28,7)40-25/h8,14,16-23,29,32-36H,1,9-12H2,2-7H3/t14-,16+,17-,18+,19-,20+,21+,22+,23+,25+,26+,27-,28+/m1/s1 |
InChI Key |
RUCFTKHZMDISIM-ILWUVDPTSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)([C@]4(C(=O)C[C@](O[C@@]4([C@H]1O)C)(C)C=C)O)C |
Canonical SMILES |
CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1O)C)(C)C=C)O)C)OC4C(C(C(C(O4)CO)O)O)O)(C)C |
Synonyms |
forskoditerpenoside A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-N-[2-[(iodoacetyl)aMino]ethyl]-2-oxo-, (3aS,4S,6aR)-](/img/structure/B1254950.png)
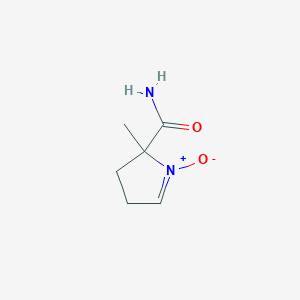
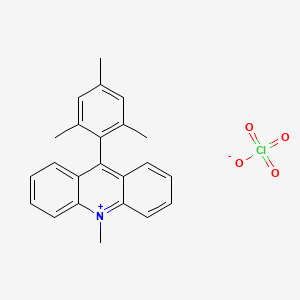


![N-(5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide](/img/structure/B1254957.png)

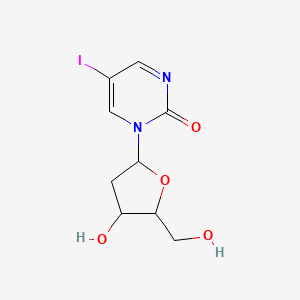
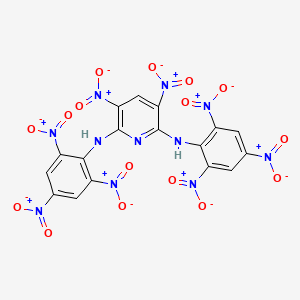
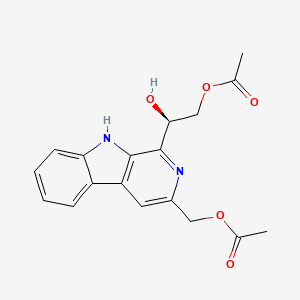
![(3S,4aS,6aR,10aR,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B1254969.png)
